molecular formula C21H28O3 B087069 Pyrethrin I CAS No. 121-21-1

Pyrethrin I

Cat. No. B087069
CAS RN: 121-21-1
M. Wt: 328.4 g/mol
InChI Key: ROVGZAWFACYCSP-VUMXUWRFSA-N
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Description

Synthesis Analysis

The synthesis of Pyrethrin I involves extracting the active components from the flowers of the Chrysanthemum plant. This process is followed by the separation and purification of the specific pyrethrin compounds, including Pyrethrin I. The complexity of the synthesis process is attributed to the natural origin of the compound and the need to maintain its insecticidal efficacy while ensuring minimal toxicity to mammals (Hodoșan et al., 2023).

Molecular Structure Analysis

Pyrethrin I's effectiveness as an insecticide is closely related to its molecular structure, which allows it to target the nervous system of insects selectively. The structure of Pyrethrin I includes a cyclopropane carboxylate ester and a chrysanthemic acid moiety, which are critical for its interaction with the sodium channels in insect neurons. This interaction disrupts the normal function of these channels, leading to the insect's paralysis and death (Zhu et al., 2020).

Chemical Reactions and Properties

Pyrethrin I undergoes various chemical reactions, including photodegradation and hydrolysis, which can affect its stability and insecticidal activity. These reactions are influenced by environmental factors such as light, temperature, and pH levels. The chemical properties of Pyrethrin I, including its reactivity and degradation pathways, are essential for understanding its behavior in the environment and its safety profile (Zhu et al., 2020).

Physical Properties Analysis

The physical properties of Pyrethrin I, such as its solubility in water and organic solvents, volatility, and melting point, play a significant role in its application as an insecticide. These properties determine how Pyrethrin I can be formulated and applied in different settings, affecting its efficacy and persistence in the environment (Zhu et al., 2020).

Chemical Properties Analysis

Pyrethrin I's chemical properties, including its mode of action on insect nervous systems, selectivity, and toxicity profile, are fundamental to its use as an insecticide. Understanding these properties is crucial for optimizing its use while minimizing potential adverse effects on non-target organisms and the environment (Zhu et al., 2020).

Scientific Research Applications

  • Biopesticide Application :

    • Pyrethrin is recognized for its very high efficacy against a broad spectrum of pests combined with minor adverse effects on human health and the environment. Despite being largely replaced by synthetic derivatives (pyrethroids) in the past, the harmful effects of pyrethroids on various species and ecosystems have led to a reconsideration of pyrethrin's use. Research spanning a century (1920–2020) focuses on its properties, use as a source of pyrethrins, current advantages and disadvantages, toxicity, biosynthesis, production potential, and development of new products. The goal is to enhance the use of this effective but underused phytochemical insecticide (Jeran et al., 2020).
  • Synergistic Effects with Other Compounds :

    • Piperonyl butoxide (PBO) is a well-known synergist of pyrethrins, used to intensify their effects, particularly on the sodium channel in membranes. Studies demonstrate that PBO significantly potentiates the inhibiting effect of pyrethrin on ATPase activity, a marker for the membrane effects of pyrethrin, indicating that PBO is an effective synergist and very toxic in high concentrations. This research is crucial for understanding the enhanced effects and potential risks of pyrethrin in combination with other chemicals (Kakko et al., 2000).
  • In Vitro Production and Biotechnology :

    • As the world production of natural pyrethrins falls short of global market demand, research has explored in vitro production as an alternative to conventional cultivation methods. Different biotechnological alternatives like callus cultures, shoot and root cultures, plant cell suspension cultures, and bioconversion of precursors have been reviewed. Although industrial applications are limited due to low economical viability and technological feasibility at large scale, bioconversion of readily available precursors appears attractive for future industrial production of pyrethrins (Hitmi et al., 2000).
  • Biosynthesis and Regulation :

    • Understanding the mechanism of pyrethrin biosynthesis is crucial for enhancing its production and application. Research has indicated that the acid and alcohol moieties of pyrethrins are biosynthesized via the 2-C-methyl-D: -erythritol 4-phosphate (MEP) and oxylipin pathways, respectively. Studies also show that biosynthesis is enhanced in response to both volatile and nonvolatile signals, providing insights into the regulation and potential ways to increase pyrethrin production (Matsuda, 2012).

Safety And Hazards

Pyrethrin I can be irritating if it gets on your skin. It can also cause tingling or numbness at the site of contact . High levels of pyrethrins or pyrethroids can cause dizziness, headache, nausea, muscle twitching, reduced energy, changes in awareness, convulsions and loss of consciousness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

It is strongly hoped that the development of household pyrethroids and their preparations for use in living environments around humans and pets will be achieved in the future by retaining the characteristics of natural pyrethrins .

properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-/t16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVGZAWFACYCSP-VUMXUWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034499
Record name Pyrethrin I
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 170 °C at 0.1 mm Hg, decomposes, BP: 146-150 °C at 0.0005 mm Hg
Record name PYRETHRIN I
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in kerosene, ethylene dichloride, nitromethane., Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether, In water, 0.2 mg/L (temperature not specified)
Record name PYRETHRIN I
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.5192 g/cu cm at 18 °C
Record name PYRETHRIN I
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.03X10-5 mm Hg at 25 °C
Record name PYRETHRIN I
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/
Record name PYRETHRIN I
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pyrethrin I

Color/Form

Viscous liquid

CAS RN

121-21-1
Record name Pyrethrin I
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Record name Pyrethrin I [BSI:ISO]
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Record name Pyrethrin I
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Record name 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)],3β]]-chrysanthemate
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Record name PYRETHRIN I
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Record name PYRETHRIN I
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,060
Citations
K Matsuda, Y Kikuta, A Haba, K Nakayama, Y Katsuda… - Phytochemistry, 2005 - Elsevier
… In conclusion, we have found for the first time that the acid moiety of pyrethrin I (1) is generated via MEP (9) in the seedlings of C. cinerariaefolium. In addition, the alcohol moiety, …
Number of citations: 79 www.sciencedirect.com
M Elliott, NF Janes, EC Kimmel… - Journal of agricultural …, 1972 - ACS Publications
… The oral administration of radio-labeled pyrethrin I, pyrethrin II, and allethrin to rats produces … Also, the m-2',4'-pentadienyl side chain of pyrethrin I and pyrethrin II is modified to give a cw-…
Number of citations: 116 pubs.acs.org
YL Chen, JE Casida - Journal of agricultural and food chemistry, 1969 - ACS Publications
… Pyrethrin I, phthalthrin, allethrin, and dimethrin readily decompose … Work with pyrethrin I and allethrin indicates that the alcohol … in the order of pyrethrin II, pyrethrin I, isopyrethrin II, and …
Number of citations: 99 pubs.acs.org
PE Burt, RE Goodchild - Entomologia Experimentalis et …, 1971 - Wiley Online Library
… is increased by much smaller concentrations of pyrethrin I than are needed to affect … by pyrethrin I may be within the ganglia rather than associated with axonic conduction. Pyrethrin I is …
Number of citations: 98 onlinelibrary.wiley.com
F Tattersfield, RP Hobson… - The Journal of Agricultural …, 1929 - cambridge.org
… (8e) found that to cockroaches pyrethrin I was the more toxic and they express the opinion that the insecticidal effect of pyrethrum is almost wholly due to pyrethrin I. In'view of the …
Number of citations: 48 www.cambridge.org
WHT Pan, CC Chang, TT Su, F Lee, MRS Fuh - Talanta, 1995 - Elsevier
A preparative supercritical fluid extraction system is described and was used with supercritical carbon dioxide to extract the active insecticide components pyrethrin I (PI) and pyrethrin II (…
Number of citations: 43 www.sciencedirect.com
I Yamamoto, JE Casida - Journal of Economic Entomology, 1966 - academic.oup.com
… Casida 1965) was esterified with d-pyrethrolone to yield pyrethrin I-C''' with d-allethrolone to yield … Metabolism in vivo of C"-labelled pyrethrin I and cinerin I by house flies with special …
Number of citations: 85 academic.oup.com
RM Sawicki, M Elliott - Journal of the Science of Food and …, 1965 - Wiley Online Library
… why American ~orkersl-~ found pyrethrin I to be from 1.7 to 4.3 … found pyrethrin I1 1.3-1.6 times more toxic than pyrethrin I. … the relative toxicities of pyrethrin I and I1 were investigated : (a) …
Number of citations: 12 onlinelibrary.wiley.com
RM Sawicki, EM Thain - Journal of the Science of Food and …, 1962 - Wiley Online Library
… The relative toxicities of pyrethrin I1 and cinerin I1 decreased with the passage of time after treatment because flies recovered sooner from them than from pyrethrin I and cinerin I. …
Number of citations: 21 onlinelibrary.wiley.com
Y Hata, S Zimmermann, M Quitschau… - Journal of agricultural …, 2011 - ACS Publications
… From fraction number 3, we isolated pyrethrin I (4) (10.4 mg), jasmolin I (5) (0.8 mg), and jasmolin II (2) (0.7 mg). Fraction 6 afforded pyrethrin II (1) (9.4 mg) and cinerin II (3) (0.6 mg). …
Number of citations: 37 pubs.acs.org

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